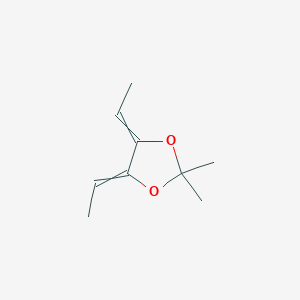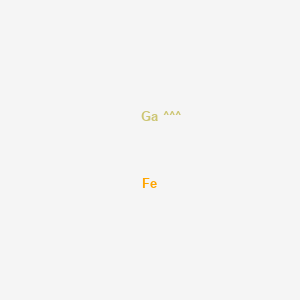
Gallium;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium and iron are two distinct elements that, when combined, form a compound with unique properties and applications. Gallium is a soft, silvery metal that is not found in its elemental form in nature but is extracted as a by-product from other minerals. Iron, on the other hand, is a well-known metal that is abundant in the Earth’s crust and is essential for various biological processes. The combination of gallium and iron results in a compound that exhibits interesting chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of gallium-iron compounds typically involves the reaction of gallium with iron under controlled conditions. One common method is the direct combination of elemental gallium and iron at high temperatures. This process requires precise control of temperature and atmosphere to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, gallium-iron compounds can be produced through various methods, including electrolysis and chemical vapor deposition. These methods allow for the large-scale production of high-purity compounds, which are essential for their use in advanced technological applications.
Analyse Chemischer Reaktionen
Types of Reactions
Gallium-iron compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions, such as temperature, pressure, and the presence of catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of gallium-iron compounds include strong acids, such as hydrochloric acid, and oxidizing agents, such as oxygen. The reactions typically occur under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of gallium-iron compounds depend on the specific reaction conditions. For example, the oxidation of gallium-iron compounds can result in the formation of gallium oxide and iron oxide, while reduction reactions can produce elemental gallium and iron.
Wissenschaftliche Forschungsanwendungen
Gallium-iron compounds have a wide range of scientific research applications, including:
Chemistry: Gallium-iron compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions. Their unique properties make them valuable in the development of new chemical processes.
Biology: In biological research, gallium-iron compounds are studied for their potential antimicrobial properties.
Medicine: Gallium-iron compounds are explored for their potential use in medical imaging and cancer treatment.
Industry: In the industrial sector, gallium-iron compounds are used in the production of semiconductors and other electronic devices.
Wirkmechanismus
The mechanism of action of gallium-iron compounds involves their ability to mimic iron in biological systems. Gallium can replace iron in redox enzymes, effectively inhibiting bacterial growth by targeting multiple iron-dependent biological processes . This unique mechanism makes gallium-iron compounds valuable in the development of new antimicrobial agents and other therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Gallium-iron compounds share several similarities with other metal compounds, such as those containing aluminum and indium. their unique properties, such as their ability to mimic iron and their specific electronic characteristics, set them apart from other compounds.
Similar Compounds
Aluminum-iron compounds: These compounds are used in various industrial applications, including the production of lightweight alloys.
Indium-iron compounds: Similar to gallium-iron compounds, indium-iron compounds are used in the electronics industry for their unique electrical properties.
Conclusion
Gallium-iron compounds are fascinating materials with a wide range of applications in chemistry, biology, medicine, and industry Their unique properties and mechanisms of action make them valuable in scientific research and technological advancements
Eigenschaften
Molekularformel |
FeGa |
|---|---|
Molekulargewicht |
125.57 g/mol |
IUPAC-Name |
gallium;iron |
InChI |
InChI=1S/Fe.Ga |
InChI-Schlüssel |
JSUIEZRQVIVAMP-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Ga] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




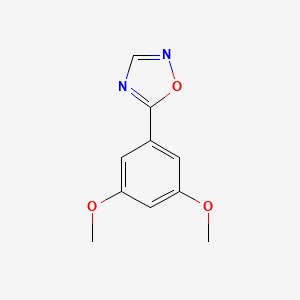
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
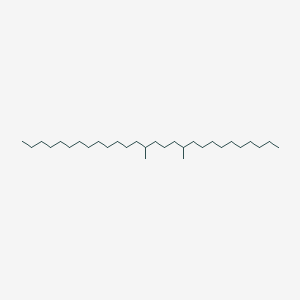
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
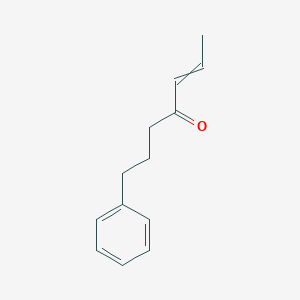
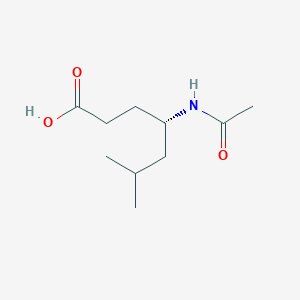
![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)


![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
